molecular formula C22H22N2O5 B11080610 (5E)-5-(2,5-dimethoxybenzylidene)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(2,5-dimethoxybenzylidene)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11080610
M. Wt: 394.4 g/mol
InChI Key: YQCFWMAOHYMBJP-GZTJUZNOSA-N
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Description

5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound belonging to the class of pyrimidinetriones This compound is characterized by its unique structure, which includes a mesityl group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 2,4,6(1H,3H,5H)-pyrimidinetrione with aromatic aldehydes. The reaction is carried out in refluxing isobutanol (i-BuOH) for 40 minutes, yielding high product yields of up to 98-99% . The use of environmentally benign solvents and high-yield reactions aligns with green chemistry principles.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-(2,5-DIMETHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
  • **5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Uniqueness

The uniqueness of 5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its mesityl group, which imparts distinct chemical properties and reactivity compared to similar compounds

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H22N2O5/c1-12-8-13(2)19(14(3)9-12)24-21(26)17(20(25)23-22(24)27)11-15-10-16(28-4)6-7-18(15)29-5/h6-11H,1-5H3,(H,23,25,27)/b17-11+

InChI Key

YQCFWMAOHYMBJP-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=O)NC2=O)C

Origin of Product

United States

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